GSK3186899 Intra-Macrophage Potency Against L. donovani Compared to Clinical Anti-Leishmanials
GSK3186899 demonstrates an EC50 of 1.4 μM against L. donovani in an intra-macrophage assay. This potency is comparable to the clinically used oral drug miltefosine (EC50 0.9 μM) and superior to paromomycin (EC50 6.6 μM), though less potent than amphotericin B (EC50 0.07 μM) [1]. The data derive from standardized intra-macrophage assays using infected THP-1 cells [2].
| Evidence Dimension | Anti-leishmanial potency (EC50) |
|---|---|
| Target Compound Data | 1.4 μM |
| Comparator Or Baseline | Miltefosine: 0.9 μM; Paromomycin: 6.6 μM; Amphotericin B: 0.07 μM |
| Quantified Difference | GSK3186899 is 1.6-fold less potent than miltefosine, 4.7-fold more potent than paromomycin, and 20-fold less potent than amphotericin B |
| Conditions | L. donovani intra-macrophage assay using THP-1 cells |
Why This Matters
This positions GSK3186899 as an oral candidate with comparable efficacy to miltefosine but with a potentially differentiated safety and resistance profile, offering an alternative therapeutic option for VL.
- [1] Wyllie S, Thomas M, Patterson S, Crouch S, De Rycker M, Lowe R, Gresham S, Urbaniak MD, Otto TD, Stojanovski L, Simeons FRC, Manthri S, MacLean LM, Zuccotto F, Homeyer N, Pflaumer H, Boesche M, Sastry L, Connolly P, Albrecht S, Berriman M, Drewes G, Gray DW, Ghidelli-Disse S, Dixon S, Fiandor JM, Wyatt PG, Ferguson MAJ, Fairlamb AH, Miles TJ, Read KD, Gilbert IH. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis. Nature. 2018 Aug;560(7717):192-197. View Source
- [2] Thomas MG, De Rycker M, Ajakane M, Albrecht S, Álvarez-Pedraglio AI, Boesche M, Brand S, Campbell L, Cantizani-Perez J, Cleghorn LAT, Copley RCB, Crouch SD, Daugan A, Drewes G, Ferrer-Bazaga S, Ghidelli-Disse S, González S, Gresham SL, Hill AP, Hindley SJ, Lowe RM, MacKenzie CJ, MacLean L, Manthri S, Martin F, Miguel-Siles J, Nguyen VL, Norval S, Osuna-Cabello M, Patterson S, Pflaumer H, Read KD, Simeons FRC, Stojanovski L, Torrie LS, Urbaniak MD, Wyllie S, Zuccotto F, Wyatt PG, Gilbert IH. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis. J Med Chem. 2018 Dec 20;62(3):1180-1202. View Source
